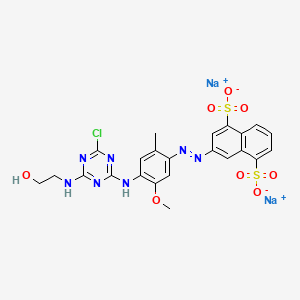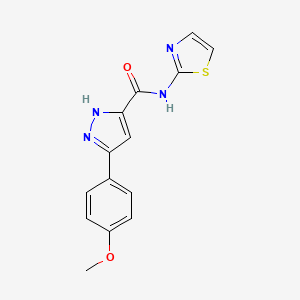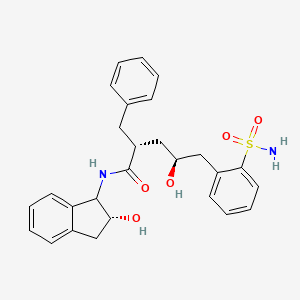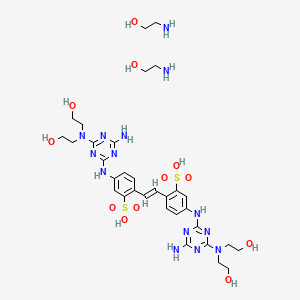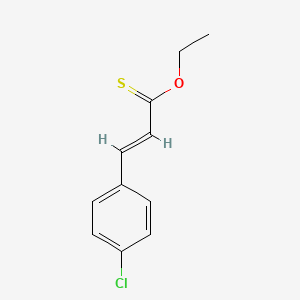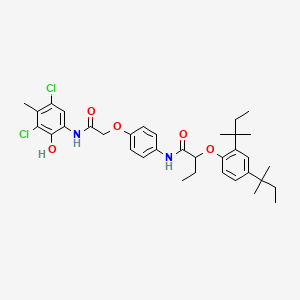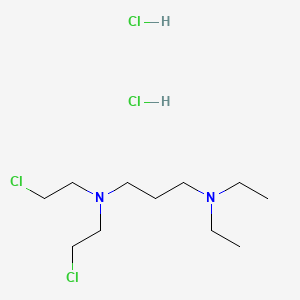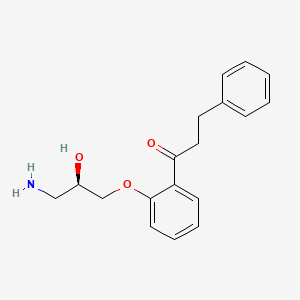
N-Depropylpropafenone, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Depropylpropafenone is typically synthesized through the biotransformation of propafenone. The primary enzymes involved in this process are CYP3A4 and CYP1A2, which catalyze the N-dealkylation of propafenone to form N-Depropylpropafenone . The reaction conditions for this biotransformation include the presence of these enzymes and appropriate cofactors in a suitable biological medium.
Industrial Production Methods
Industrial production of N-Depropylpropafenone involves the use of bioreactors where propafenone is subjected to enzymatic reactions under controlled conditions. The process ensures high yield and purity of the compound, making it suitable for further applications in research and medicine .
Analyse Des Réactions Chimiques
Types of Reactions
N-Depropylpropafenone undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions .
Major Products Formed
Applications De Recherche Scientifique
N-Depropylpropafenone has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of metabolic pathways and enzyme kinetics.
Biology: It is used in the study of cellular processes and the effects of metabolites on cell function.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and effects of propafenone and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents
Mécanisme D'action
N-Depropylpropafenone exerts its effects by interacting with various molecular targets and pathways. It primarily acts as a sodium channel blocker, reducing the influx of sodium ions into cardiac cells. This action stabilizes the myocardial membranes and reduces excitability, thereby preventing arrhythmias . The compound also exhibits some beta-blocking activity, contributing to its overall antiarrhythmic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Depropylpropafenone include:
Propafenone: The parent compound from which N-Depropylpropafenone is derived.
5-Hydroxypropafenone: Another metabolite of propafenone with similar antiarrhythmic properties.
Desethylamiodarone: A metabolite of amiodarone with similar electrophysiologic effects.
Uniqueness
N-Depropylpropafenone is unique in its specific metabolic pathway and its distinct electrophysiologic effects. While it shares some properties with its parent compound and other metabolites, its specific interactions with sodium channels and its beta-blocking activity make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
138584-25-5 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-[2-[(2R)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m1/s1 |
Clé InChI |
HIGKMVIPYOFHBP-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@@H](CN)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
